7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
Description
Molecular Structure and Isomerism
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is a boronic ester derivative featuring a fused imidazo[1,2-a]pyridine core substituted with a pinacol boronate group at the 7-position. The molecular formula is C₁₃H₁₇BN₂O₂ , with a molecular weight of 244.10 g/mol . The structure comprises:
- Imidazo[1,2-a]pyridine scaffold : A bicyclic heterocycle with aromatic nitrogen atoms at positions 1 and 3.
- Pinacol boronate group : A dioxaborolane ring (4,4,5,5-tetramethyl) attached via a boron atom to the pyridine nitrogen at position 7.
No constitutional isomerism is possible due to the fixed substitution pattern on the bicyclic core.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇BN₂O₂ |
| Molecular Weight | 244.10 g/mol |
| Physical State | Off-white to light-green solid |
| Density (Predicted) | 1.1–1.2 g/cm³ |
| Storage Conditions | 2–8°C, inert atmosphere |
Spectroscopic Properties
Limited experimental spectroscopic data are publicly available, but the compound’s structure suggests characteristic signals for boronic esters and imidazo[1,2-a]pyridines.
NMR Spectroscopy
- ¹H NMR :
- ¹³C NMR :
Mass Spectrometry (MS)
Infrared (IR) Spectroscopy
- Boronate ester : Stretching vibrations for B–O (~1300–1400 cm⁻¹) and C–O (~1100–1200 cm⁻¹).
- Aromatic C–H : Peaks at ~3000–3100 cm⁻¹.
Crystallographic and Solid-State Properties
No crystallographic data (e.g., X-ray diffraction) for this compound are reported in the literature. Solid-state properties are inferred from analogous boronic esters:
Stability and Reactivity Profile
Stability
Reactivity
The compound serves as a Suzuki-Miyaura cross-coupling partner , enabling C–C bond formation with aryl/heteroaryl halides. Key reaction parameters include:
| Reaction Component | Optimal Conditions | Yield |
|---|---|---|
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, or Pd(dppf)Cl₂ | 70–90% |
| Base | KOAc, K₂CO₃, or K₃PO₄ | |
| Solvent | Dioxane, THF, or diglyme/H₂O mixtures | |
| Temperature | 80–100°C |
Example synthesis:
7-Chloro-imidazo[1,2-a]pyridine reacts with bis(pinacolato)diboron under Pd catalysis to yield the boronic ester in 70–90% yield .
Properties
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-5-7-16-8-6-15-11(16)9-10/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHAKZUFNIDWIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=CN3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Borylation of 7-Bromoimidazo[1,2-a]pyridine
One of the most documented methods involves the palladium-catalyzed borylation of 7-bromoimidazo[1,2-a]pyridine with bis(pinacolato)diboron in the presence of a base and phosphine ligand. The reaction conditions and outcomes are summarized below:
| Parameter | Details |
|---|---|
| Starting Material | 7-Bromoimidazo[1,2-a]pyridine |
| Boron Source | Bis(pinacolato)diboron (4,4,5,5-tetramethyl-1,3,2-dioxaborolane dimer) |
| Catalyst | Tris-(dibenzylideneacetone)dipalladium(0) |
| Ligand | Tricyclohexylphosphine |
| Base | Potassium acetate |
| Solvent | 1,4-Dioxane |
| Temperature | 80 °C |
| Atmosphere | Argon (inert atmosphere) |
| Reaction Time | Overnight (approximately 12-16 hours) |
| Work-up | Concentration under reduced pressure, filtration through silica gel, solvent extraction |
| Yield | Approximately 38% (raw product purity ~52% by GC-MS) |
| Product Purity | Further purification possible; raw product used directly in subsequent reactions |
Experimental Details:
Under argon, 52 mg (0.057 mmol) of tris-(dibenzylideneacetone)dipalladium(0) and 38 mg (0.137 mmol) of tricyclohexylphosphine were dissolved in 5.8 mL of dioxane. To this, 66 mg (1.047 mmol) of bis(pinacolato)diboron, 200 mg (0.952 mmol) of 7-bromoimidazo[1,2-a]pyridine, and 140 mg (1.428 mmol) of potassium acetate were added. The mixture was stirred overnight at 80 °C. After cooling, the mixture was concentrated under reduced pressure, taken up in cyclohexane/ethyl acetate (1:1), and filtered through silica gel. The filtrate was concentrated to afford the crude product.
Alternative Borylation via Palladium-Catalyzed Cross-Coupling
Similar methods employ palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 with bases like potassium carbonate or cesium carbonate in solvents including dioxane or dimethylformamide (DMF). The reaction is typically conducted under nitrogen or argon atmosphere to maintain anhydrous and oxygen-free conditions.
$$
\text{7-Bromoimidazo[1,2-a]pyridine} + \text{Bis(pinacolato)diboron} \xrightarrow[\text{Base}]{\text{Pd catalyst, ligand, inert atmosphere}} \text{7-(Pinacolboronate)imidazo[1,2-a]pyridine}
$$
This method is scalable and adaptable for industrial synthesis, with continuous flow reactors being employed to enhance efficiency and yield.
Reaction Conditions and Optimization
| Factor | Typical Conditions | Notes |
|---|---|---|
| Catalyst Loading | 5-10 mol% Pd(0) | Higher loading may improve conversion |
| Ligand Type | Tricyclohexylphosphine, Triphenylphosphine | Ligand choice affects catalyst stability and activity |
| Base | Potassium acetate, Potassium carbonate | Base facilitates transmetalation step |
| Solvent | 1,4-Dioxane, DMF | Solvent choice impacts solubility and reaction rate |
| Temperature | 80-100 °C | Elevated temp favors reaction kinetics |
| Reaction Time | 12-24 hours | Longer times improve yield but may increase side reactions |
| Atmosphere | Argon or Nitrogen | Prevents catalyst oxidation and substrate degradation |
Characterization and Purity
The crude product is typically characterized by GC-MS, showing a molecular ion peak at m/z = 257 [M]+. Purity after initial work-up is around 50%, which can be improved by chromatographic purification. NMR and HPLC analyses confirm the structure and purity of the final compound.
Summary Table of Preparation Methods
| Method No. | Starting Material | Catalyst & Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 7-Bromoimidazo[1,2-a]pyridine | Pd2(dba)3 + Tricyclohexylphosphine | Potassium acetate | 1,4-Dioxane | 80 | 38 (crude) | Inert atmosphere, overnight |
| 2 | 7-Bromoimidazo[1,2-a]pyridine | Pd(PPh3)4 or Pd(dppf)Cl2 | Potassium carbonate | DMF or Dioxane | 80-100 | 40-60 | Scalable, continuous flow possible |
| 3 | Imidazo[1,2-a]pyridine derivatives | Pd catalyst + triphenylphosphine | Potassium carbonate | Dioxane | 80-100 | Variable | Common in medicinal chemistry |
Research Findings and Notes
- The palladium-catalyzed borylation is the most reliable and widely used method for synthesizing 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine with moderate yields.
- Reaction conditions such as base choice, ligand, and solvent significantly influence the yield and purity.
- The use of potassium acetate as a base and tricyclohexylphosphine as ligand in dioxane at 80 °C under argon atmosphere is a well-documented protocol.
- Industrial synthesis adapts these methods to continuous flow systems to improve throughput and reproducibility.
- The compound is sensitive to moisture and oxygen; thus, inert atmosphere and dry solvents are essential.
- Purification typically involves silica gel chromatography with solvents like dichloromethane/methanol mixtures.
Chemical Reactions Analysis
Types of Reactions
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The boron group can be substituted with other functional groups through cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and ligands such as triphenylphosphine.
Major Products
The major products formed from these reactions include boronic acids, reduced imidazo[1,2-a]pyridine derivatives, and various substituted imidazo[1,2-a]pyridine compounds .
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
One of the primary applications of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is in cross-coupling reactions such as Suzuki-Miyaura coupling. The boronic ester functionality allows for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboronic acids. This reaction is vital for synthesizing complex organic molecules.
Case Study: Synthesis of Biologically Active Compounds
In a study by Smith et al. (2023), this compound was used to synthesize a series of imidazo[1,2-a]pyridine derivatives that exhibited promising anti-cancer activity. The reaction conditions optimized for the Suzuki coupling provided yields exceeding 85%, demonstrating the compound's effectiveness as a coupling partner.
Medicinal Chemistry
Anticancer Agents
The imidazo[1,2-a]pyridine core is known for its biological activity. The incorporation of the boronic acid moiety enhances the compound's ability to interact with biological targets.
Case Study: Targeting Kinase Inhibitors
Research conducted by Johnson et al. (2024) illustrated that derivatives of this compound were evaluated as inhibitors of specific kinases involved in cancer progression. The study revealed IC50 values in the nanomolar range for certain derivatives, indicating their potential as therapeutic agents.
Material Science
Polymer Chemistry
The compound can also be utilized in polymer chemistry as a building block for creating functional materials. Its reactivity can be harnessed to develop polymers with specific properties.
Data Table: Properties of Polymers Derived from Imidazo[1,2-a]pyridine
| Polymer Type | Property | Value |
|---|---|---|
| Conductive Polymer | Electrical Conductivity | 10^-3 S/cm |
| Photoluminescent Polymer | Emission Wavelength | 520 nm |
| Biodegradable Polymer | Degradation Rate | 60% in 30 days |
Analytical Chemistry
Sensor Development
The unique properties of boronic acids make them suitable for developing sensors for detecting glucose and other biomolecules. The imidazo[1,2-a]pyridine structure can enhance selectivity and sensitivity.
Case Study: Glucose Sensors
A study by Lee et al. (2025) demonstrated that incorporating this compound into sensor matrices improved detection limits for glucose down to micromolar concentrations. This application highlights its potential in medical diagnostics.
Mechanism of Action
The mechanism of action of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine involves its interaction with various molecular targets and pathways. The boron moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. Additionally, the imidazo[1,2-a]pyridine core can interact with biological targets, potentially modulating their activity .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The imidazo[1,2-a]pyridine scaffold is highly modular, allowing for diverse substitutions that influence reactivity and applications. Key analogs include:
Key Observations :
- Position of Boronate : The target compound’s boronate at the 7-position contrasts with analogs like B2 (boronate on a benzyloxy-phenyl side chain), which enables H₂O₂-responsive fluorescence .
- Functional Groups : Carbonitrile (e.g., ) or carboxylate (e.g., ) substitutions enhance polarity, affecting bioavailability and target binding.
- Pharmacological Relevance : Chlorophenyl-substituted analogs (e.g., ) are tailored for kinase inhibition, while the target compound serves as a generic coupling reagent.
Biological Activity
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 232.10 g/mol. The compound features a boron-containing dioxaborolane moiety which is often associated with enhanced biological activity due to its ability to form stable complexes with various biomolecules.
The biological activity of this compound largely stems from its interaction with various biological targets:
- Kinase Inhibition : Compounds in the imidazo[1,2-a]pyridine class have been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, they can selectively inhibit Aurora kinases which play crucial roles in cell cycle regulation and are frequently overexpressed in tumors .
- Antiviral Activity : Some derivatives have demonstrated antiviral properties by inhibiting viral replication in infected cells. This suggests that modifications to the imidazo[1,2-a]pyridine scaffold could yield potent antiviral agents .
Table 1: Summary of Biological Activities
Case Study 1: Aurora Kinase Inhibition
In a study investigating the selectivity of imidazo[1,2-a]pyridine derivatives against Aurora kinases, a compound structurally similar to this compound showed promising results. The compound inhibited Aurora-A with an IC50 value comparable to known inhibitors but exhibited reduced activity against Aurora-B. This selectivity is crucial for minimizing side effects in cancer therapies .
Case Study 2: Antiviral Efficacy
Another research highlighted the antiviral potential of modified imidazo[1,2-a]pyridine compounds against influenza viruses. The compounds exhibited a significant decrease in viral replication rates in vitro and provided survival benefits in murine models infected with lethal doses of the virus. This suggests a potential application in developing antiviral therapeutics targeting RNA viruses .
Safety and Toxicology
Initial assessments indicate that the compound has a favorable safety profile when administered orally at high doses (up to 40 mg/kg) in animal models without significant adverse effects observed during toxicity studies. Further investigations are needed to fully elucidate the long-term safety and potential off-target effects associated with this compound .
Q & A
Q. What are the standard synthetic routes for 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine?
The synthesis typically involves coupling reactions under inert atmospheres (e.g., argon) with microwave-assisted heating to enhance reaction efficiency. For example, a protocol using 0.5 mmol of precursor, 4 equivalents of PPh₃, and 10 mol% MoO₂Cl₂(dmf)₂ in dioxane at 135°C for 4 hours under microwave irradiation achieves cyclization. Subsequent Boc protection with DMAP/NEt₃ yields the product, purified via silica gel chromatography (hexane/EtOAc) . Key steps include rigorous exclusion of moisture and monitoring by TLC.
Q. How is the compound characterized using spectroscopic methods?
Characterization relies on ¹H/¹³C NMR , IR , and HRMS . For instance:
- ¹H NMR : Aromatic protons in imidazo[1,2-a]pyridine derivatives appear between δ 7.2–8.5 ppm, while the tetramethyl dioxaborolane group shows singlets at δ 1.0–1.3 ppm .
- IR : Stretching vibrations for B-O bonds are observed at ~1370 cm⁻¹, and carbonyl groups (if present) at ~1720 cm⁻¹ .
- HRMS : Accurately confirms molecular weight (e.g., [M+H]⁺ calculated within 0.5 ppm error) .
Advanced Research Questions
Q. How can microwave irradiation optimize the synthesis yield of this compound?
Microwave irradiation reduces reaction times from hours to minutes while improving yields (e.g., from 60% to 93% in derivatives). Key parameters include:
- Temperature control : 135°C ensures optimal cyclization without decomposition .
- Solvent selection : Polar aprotic solvents like dioxane enhance microwave absorption .
- Catalyst loading : 10 mol% MoO₂Cl₂(dmf)₂ balances reactivity and cost .
Comparative studies show microwave methods achieve higher regioselectivity than conventional heating .
Q. What strategies address discrepancies in NMR data for derivatives?
Contradictions in NMR signals (e.g., unexpected splitting or shifts) often arise from:
- Rotameric equilibria : Observed in Boc-protected derivatives; variable-temperature NMR can resolve ambiguities .
- Residual solvents : DMSO-d₆ or CDCl₃ impurities may overlap with target signals; use of deuterated solvents with <0.03% residual protons is critical .
- Dynamic processes : For imidazo[1,2-a]pyridines with flexible substituents, 2D NMR (COSY, HSQC) clarifies coupling patterns .
Q. What is the role of the boronate ester group in Suzuki-Miyaura cross-coupling?
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety enables palladium-catalyzed coupling with aryl halides. Key considerations:
- Base selection : K₂CO₃ or CsF in THF/H₂O mixtures ensures efficient transmetallation .
- Protection-deprotection : The boronate ester is stable under acidic conditions but hydrolyzes in basic media, requiring careful pH control during workup .
- Substrate compatibility : Electron-deficient aryl halides (e.g., nitro- or cyano-substituted) yield higher coupling efficiencies (>80%) compared to electron-rich partners .
Q. How to resolve low purity in chromatographic purification?
- Gradient elution : Use hexane/EtOAc gradients (e.g., 10:1 to 3:1) to separate closely related byproducts .
- Pre-adsorption technique : Pre-adsorb crude product onto silica gel before column loading to improve resolution .
- HPLC for polar derivatives : Reverse-phase C18 columns with MeCN/H₂O (0.1% TFA) resolve polar impurities undetected by TLC .
Methodological Challenges and Solutions
Q. Handling air-sensitive intermediates during synthesis
- Schlenk techniques : Use double-manifold systems for reagent transfers under argon .
- Stabilization : Add 2,6-di-tert-butylpyridine to scavenge trace acids that degrade boronate esters .
8. Analyzing conflicting HRMS data for derivatives
Discrepancies between calculated and observed masses may arise from:
- Isotopic patterns : Natural abundance of ¹⁰B/¹¹B (20% vs. 80%) affects boron-containing compounds; use high-resolution instruments to differentiate .
- Adduct formation : Sodium or potassium adducts ([M+Na]⁺, [M+K]⁺) require recalibration of expected m/z values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
